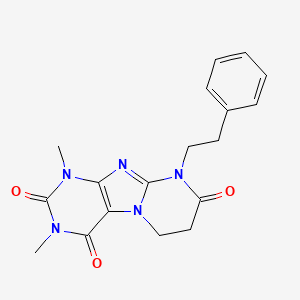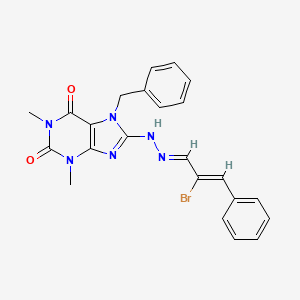![molecular formula C28H30N4O6S2 B12053845 {2,7-bis[(2,6-dimethylmorpholin-4-yl)sulfonyl]-9H-fluoren-9-ylidene}propanedinitrile](/img/structure/B12053845.png)
{2,7-bis[(2,6-dimethylmorpholin-4-yl)sulfonyl]-9H-fluoren-9-ylidene}propanedinitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,7-BIS((2,6-DI-ME-4-MORPHOLINYL)SULFONYL)-9H-FLUOREN-9-YLIDENE)MALONONITRILE is a complex organic compound with the molecular formula C28H30N4O6S2. It is known for its unique structure, which includes two morpholine sulfonyl groups attached to a fluorene backbone, making it a subject of interest in various scientific research fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,7-BIS((2,6-DI-ME-4-MORPHOLINYL)SULFONYL)-9H-FLUOREN-9-YLIDENE)MALONONITRILE typically involves multiple steps, starting with the preparation of the fluorene backbone. The morpholine sulfonyl groups are then introduced through sulfonylation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial to ensure the successful attachment of these groups.
Industrial Production Methods
化学反応の分析
Types of Reactions
2-(2,7-BIS((2,6-DI-ME-4-MORPHOLINYL)SULFONYL)-9H-FLUOREN-9-YLIDENE)MALONONITRILE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of simpler derivatives.
Substitution: The morpholine sulfonyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.
科学的研究の応用
2-(2,7-BIS((2,6-DI-ME-4-MORPHOLINYL)SULFONYL)-9H-FLUOREN-9-YLIDENE)MALONONITRILE has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules.
Industry: Used in the development of advanced materials and chemical processes.
作用機序
The mechanism by which 2-(2,7-BIS((2,6-DI-ME-4-MORPHOLINYL)SULFONYL)-9H-FLUOREN-9-YLIDENE)MALONONITRILE exerts its effects is not well-documented. its interactions with molecular targets likely involve the morpholine sulfonyl groups and the fluorene backbone, which can participate in various chemical and biological processes.
類似化合物との比較
Similar Compounds
- 2-(2,7-BIS(1-AZEPANYLSULFONYL)-9H-FLUOREN-9-YLIDENE)MALONONITRILE
- 2-(2,7-BIS(1-PIPERIDINYLSULFONYL)-9H-FLUOREN-9-YLIDENE)MALONONITRILE
- 2,7-BIS((2,6-DIMETHYL-4-MORPHOLINYL)SULFONYL)-9H-FLUOREN-9-ONE OXIME
特性
分子式 |
C28H30N4O6S2 |
|---|---|
分子量 |
582.7 g/mol |
IUPAC名 |
2-[2,7-bis[(2,6-dimethylmorpholin-4-yl)sulfonyl]fluoren-9-ylidene]propanedinitrile |
InChI |
InChI=1S/C28H30N4O6S2/c1-17-13-31(14-18(2)37-17)39(33,34)22-5-7-24-25-8-6-23(40(35,36)32-15-19(3)38-20(4)16-32)10-27(25)28(26(24)9-22)21(11-29)12-30/h5-10,17-20H,13-16H2,1-4H3 |
InChIキー |
RJTGGYOXILNZEP-UHFFFAOYSA-N |
正規SMILES |
CC1CN(CC(O1)C)S(=O)(=O)C2=CC3=C(C=C2)C4=C(C3=C(C#N)C#N)C=C(C=C4)S(=O)(=O)N5CC(OC(C5)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2E)-3-(4-bromophenyl)-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)-2-propenenitrile](/img/structure/B12053763.png)

![2-[(5-benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B12053782.png)


![4-nitrobenzaldehyde [3-methyl-7-(1-naphthylmethyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone](/img/structure/B12053809.png)


![1-[(E)-2-(4-bromophenyl)ethenyl]-4-nitrobenzene](/img/structure/B12053833.png)
![2-(4-Chlorophenyl)-2-oxoethyl 6-methyl-2-[4-(4-pentylcyclohexyl)phenyl]quinoline-4-carboxylate](/img/structure/B12053842.png)

![2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B12053849.png)

